

4-(Cyanoacetyl)morpholine: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Cyanoacetyl)morpholine

Cat. No.: B079948

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data, handling precautions, and relevant biological context for **4-(Cyanoacetyl)morpholine**. The information is intended to support researchers and professionals in the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

4-(Cyanoacetyl)morpholine is a heterocyclic compound incorporating a morpholine ring and a cyanoacetyl functional group.^[1] Its chemical structure lends it to applications as a building block in the synthesis of various heterocyclic compounds.^[1]

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂	PubChem[2]
Molecular Weight	154.17 g/mol	PubChem[2]
CAS Number	15029-32-0	Fisher Scientific[3]
Appearance	Cream to pale brown powder	Thermo Fisher Scientific[4]
Melting Point	84.0-91.0 °C	Thermo Fisher Scientific[4]
Solubility	Soluble in water	Fisher Scientific[3]
LogP	-0.8	PubChem[2]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **4-(Cyanoacetyl)morpholine** is classified as follows:

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed[2]
Skin Irritation	2	H315: Causes skin irritation[2]
Eye Irritation	2A	H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity - Single Exposure	3	H335: May cause respiratory irritation[2]

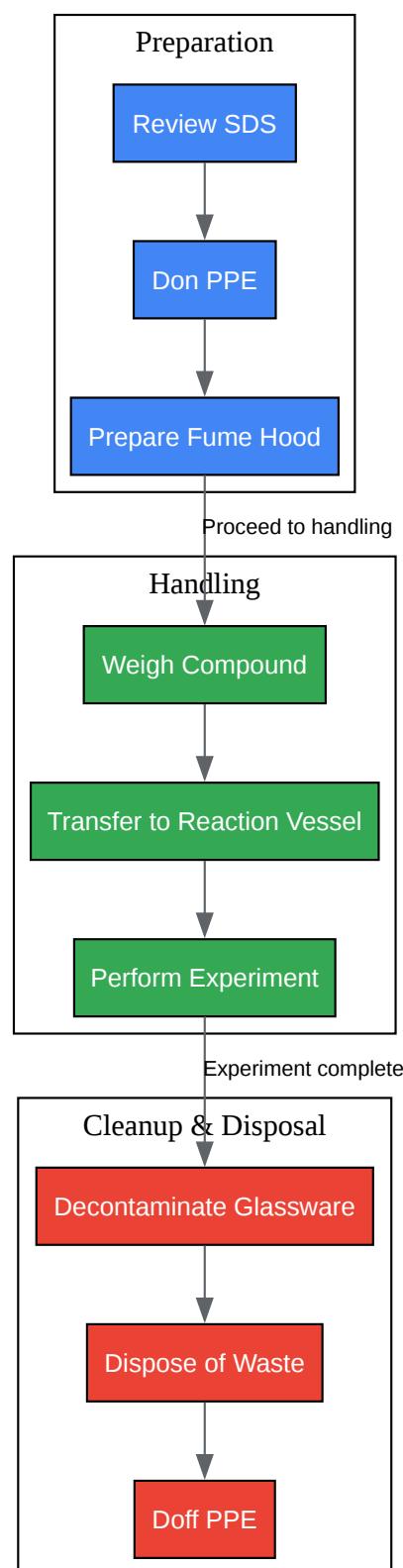
Signal Word: Warning[3]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling **4-(Cyanoacetyl)morpholine** to minimize exposure and mitigate risks.

Engineering Controls

- Work should be conducted in a well-ventilated area.[3]
- A certified chemical fume hood is essential to avoid inhalation of dust or vapors.


Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the primary defense against exposure.

PPE Component	Specification
Eye and Face Protection	Chemical splash goggles and a full-face shield. [3]
Hand Protection	Butyl rubber gloves are recommended. For incidental contact, nitrile gloves may be used, but double-gloving with an inner nitrile and outer butyl rubber glove provides enhanced protection.
Body Protection	A flame-resistant lab coat is the minimum requirement. A chemically resistant apron should be worn over the lab coat, especially when handling larger quantities.[3]
Respiratory Protection	Not typically required if work is performed within a properly functioning chemical fume hood.[3]
Foot Protection	Closed-toe shoes made of a non-porous material are mandatory.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of **4-(Cyanoacetyl)morpholine**, from preparation to disposal.

[Click to download full resolution via product page](#)

A logical workflow for the safe handling of **4-(Cyanoacetyl)morpholine**.

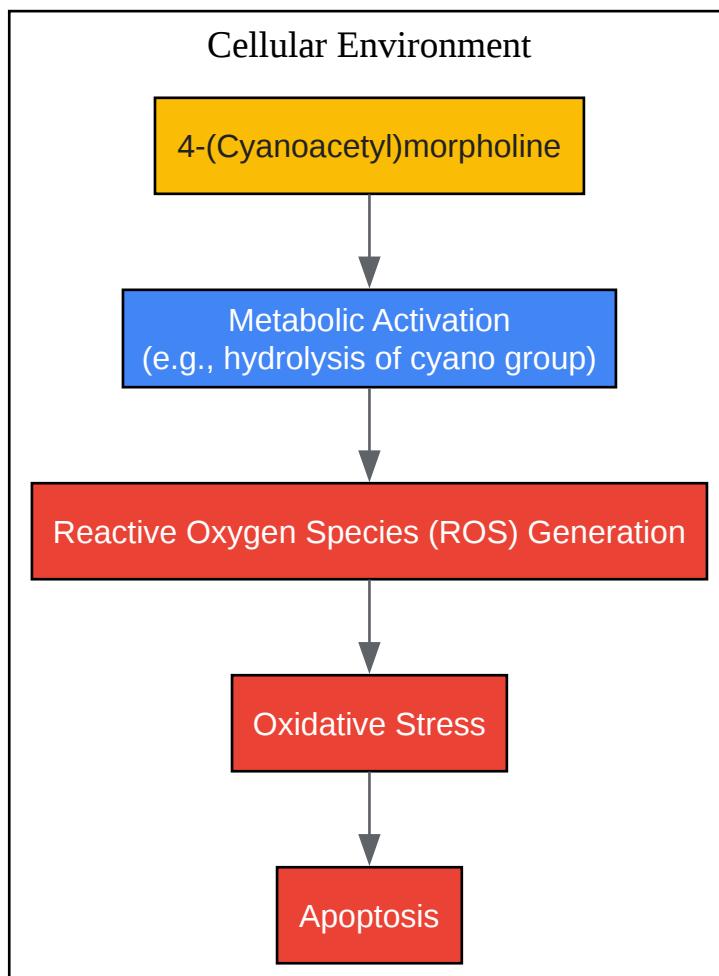
First-Aid Measures

In the event of exposure, immediate action is critical.

Exposure Route	First-Aid Protocol
Inhalation	Move the victim to fresh air and keep at rest in a position comfortable for breathing. If the individual feels unwell, call a POISON CENTER or doctor.[3]
Skin Contact	Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[3]
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[3]
Ingestion	If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse the mouth.[3]

Accidental Release Measures

In case of a spill, the following steps should be taken:


- Evacuate: Evacuate the immediate area.
- Ventilate: Ensure the area is well-ventilated.
- Contain: Use an absorbent material to contain the spill. Avoid generating dust.
- Collect: Carefully collect the spilled material and place it in a sealed container for disposal.
- Decontaminate: Clean the spill area thoroughly.

Toxicological Information and Potential Signaling Pathways

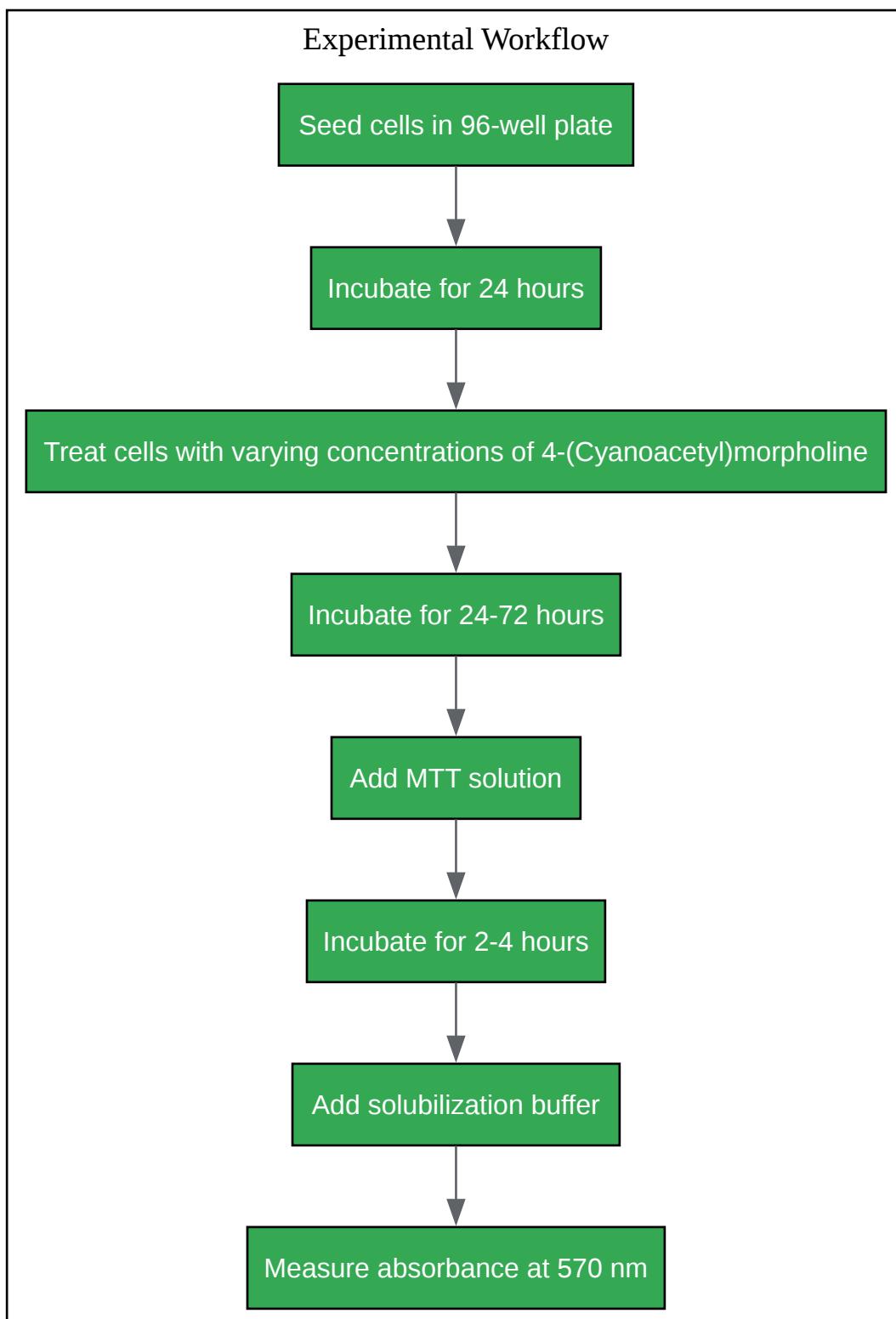
While specific toxicological studies on **4-(Cyanoacetyl)morpholine** are limited, the toxicity of related compounds, such as nitriles and cyanoacrylates, can provide insight into its potential hazards. The cyano group can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration.

Hypothetical Signaling Pathway for Cytotoxicity

The following diagram illustrates a hypothetical signaling pathway for the cytotoxicity of **4-(Cyanoacetyl)morpholine**, based on the known mechanisms of related compounds. This pathway is speculative and requires experimental validation.

[Click to download full resolution via product page](#)

A hypothetical signaling pathway for cytotoxicity.


Experimental Protocols: In Vitro Cytotoxicity Assay

The following is a generalized protocol for assessing the in vitro cytotoxicity of **4-(Cyanoacetyl)morpholine** using a cell viability assay, such as the MTT assay. This protocol should be adapted and optimized for the specific cell line and experimental conditions.

Materials

- Human cell line (e.g., HeLa, HepG2)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **4-(Cyanoacetyl)morpholine**
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader

Experimental Workflow

[Click to download full resolution via product page](#)

A general workflow for an in vitro cytotoxicity assay.

Detailed Procedure

- Cell Culture: Maintain the chosen cell line in the appropriate culture medium supplemented with FBS and antibiotics.
- Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Preparation: Prepare a stock solution of **4-(Cyanoacetyl)morpholine** in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
- Cell Treatment: Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.
- Incubation: Incubate the plate for a period of 24, 48, or 72 hours.
- MTT Assay:
 - Add MTT solution to each well and incubate for 2-4 hours.
 - Add the solubilization buffer to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. **4-(Cyanoacetyl)morpholine** and its containers should be treated as hazardous waste and disposed of through an approved waste disposal plant.[\[3\]](#)

This guide is intended to provide a comprehensive overview of the safety and handling of **4-(Cyanoacetyl)morpholine**. It is not a substitute for a thorough review of the Safety Data Sheet

and adherence to all institutional safety protocols. Researchers are encouraged to perform their own risk assessments before using this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ck12.org [ck12.org]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Toxicity of cyanoacrylates in vitro using extract dilution assay on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(Cyanoacetyl)morpholine: A Technical Safety and Handling Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079948#4-cyanoacetyl-morpholine-safety-data-sheet-and-handling-precautions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com